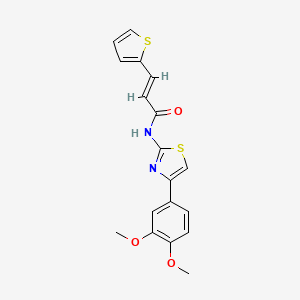
(E)-N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide is a useful research compound. Its molecular formula is C18H16N2O3S2 and its molecular weight is 372.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The thiazole moiety is often linked to anti-inflammatory and anticancer properties due to its ability to inhibit specific enzyme pathways. The acrylamide group may facilitate interactions with proteins involved in cell signaling and proliferation.
Interaction Studies
Molecular docking simulations suggest that the compound can bind effectively to certain protein targets, which may elucidate its pharmacological effects. These studies typically assess binding affinities and modes of action against specific proteins or enzymes relevant to disease pathways.
Biological Activities
-
Anticancer Activity :
- The compound has shown promise in inhibiting cancer cell proliferation in vitro. Related thiazole derivatives have demonstrated significant antiproliferative effects in various cancer cell lines, including leukemia and breast cancer models. For example, compounds similar to this one have exhibited IC50 values as low as 2.6 nM against human osteosarcoma cells .
- Antimicrobial Properties :
-
Anti-inflammatory Effects :
- Thiazole derivatives are often explored for their anti-inflammatory properties. The mechanism may involve the inhibition of pro-inflammatory cytokines or modulation of signaling pathways associated with inflammation.
Study 1: Anticancer Evaluation
A study evaluated the antiproliferative effects of thiazole derivatives on human cancer cell lines. Compounds were tested for their ability to inhibit tubulin polymerization, a critical process in cancer cell division. The results indicated that certain derivatives had stronger binding affinities than established chemotherapeutic agents .
Study 2: Antimicrobial Activity
In vitro tests assessed the antimicrobial efficacy of related compounds against Staphylococcus aureus. Results showed significant bactericidal activity with minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL for the most active derivatives .
Table 1: Biological Activity Summary
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | IC50 values as low as 2.6 nM | |
| Antimicrobial | MIC values from 0.22 to 0.25 μg/mL | |
| Anti-inflammatory | Modulation of cytokine production |
Table 2: Comparison of Related Compounds
| Compound Name | IC50 (nM) | Activity Type |
|---|---|---|
| (E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide | 12 - 18 | Antiproliferative |
| N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide | 8 - 15 | Anticancer |
| This compound | <10 | Antimicrobial |
特性
IUPAC Name |
(E)-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S2/c1-22-15-7-5-12(10-16(15)23-2)14-11-25-18(19-14)20-17(21)8-6-13-4-3-9-24-13/h3-11H,1-2H3,(H,19,20,21)/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKULSJITVGQGLH-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C=CC3=CC=CS3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)/C=C/C3=CC=CS3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














